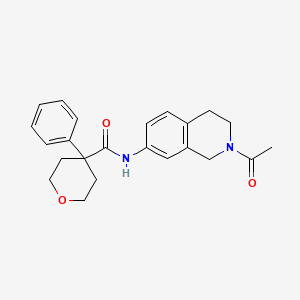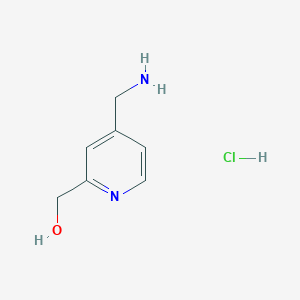
(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1844884-59-8 . It has a molecular weight of 174.63 and its molecular formula is C7H11ClN2O . It is a solid substance and is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10N2O.ClH/c8-4-6-1-2-9-7(3-6)5-10;/h1-3,10H,4-5,8H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is typically stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride has been used in a variety of scientific research applications. It has been used in biochemical studies to investigate the mechanism of action of various drugs, as well as to study the effects of different compounds on enzyme activity. It has also been used in drug development studies, as it is a potent inhibitor of several enzymes. Additionally, this compound has been used in studies of cell signaling pathways, as it has been found to modulate the activity of a variety of proteins involved in these pathways.
Wirkmechanismus
The mechanism of action of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride is not fully understood. However, it has been found to inhibit several enzymes, including phosphodiesterase-4 (PDE4) and cyclooxygenase-2 (COX-2). Inhibition of these enzymes results in an increase in the levels of cyclic adenosine monophosphate (cAMP) and prostaglandins, respectively. In addition, this compound has been found to modulate the activity of a variety of proteins involved in cell signaling pathways, including MAPK and PI3K.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, as well as modulate the activity of proteins involved in cell signaling pathways. In addition, this compound has been found to have anti-inflammatory, anti-apoptotic, and anti-oxidant effects in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of this compound is its solubility in water and alcohol, which makes it easy to incorporate into a variety of experiments. Additionally, this compound is relatively stable, making it suitable for use in long-term experiments. However, this compound also has some limitations. It is a relatively expensive compound, and its effects on enzymes and proteins can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
The potential future directions for (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride are numerous. One potential direction is to further investigate its mechanism of action, as well as its effects on different enzymes and proteins. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-oxidant agent. Finally, further research could be conducted to explore the potential of this compound as a drug development tool, as it has been found to be a potent inhibitor of several enzymes.
Synthesemethoden
(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride can be synthesized by a variety of methods. One of the most common methods involves the reaction of pyridine and methanol in the presence of an acid catalyst, such as hydrochloric acid. This reaction results in the formation of this compound, which is then isolated and purified by column chromatography. Other methods of synthesis include the reaction of 4-aminopyridine and methanol in the presence of an acid catalyst, or the reaction of pyridine and 4-aminomethylpyridine in the presence of an acid catalyst.
Safety and Hazards
The compound has been classified under GHS07 . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
[4-(aminomethyl)pyridin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-6-1-2-9-7(3-6)5-10;/h1-3,10H,4-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCHJUFRILMMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


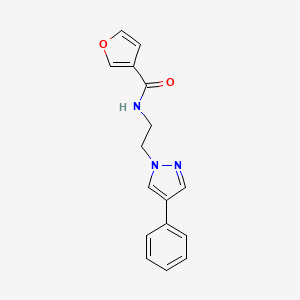
![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)
![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)
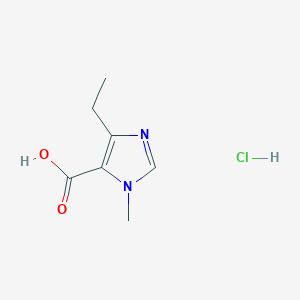
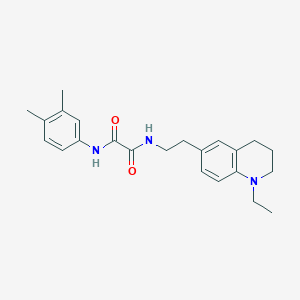


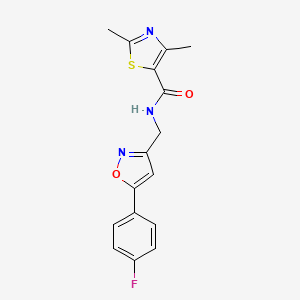
![[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B2785034.png)
![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2785039.png)
